ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate
Description
Properties
Molecular Formula |
C13H26O3Si |
|---|---|
Molecular Weight |
258.43 g/mol |
IUPAC Name |
ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate |
InChI |
InChI=1S/C13H26O3Si/c1-7-15-12(14)10-8-9-11-16-17(5,6)13(2,3)4/h8,10H,7,9,11H2,1-6H3/b10-8+ |
InChI Key |
YJTKYXDVMNVKEC-CSKARUKUSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/CCO[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CCOC(=O)C=CCCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(tert-Butyldimethylsilyloxy)propan-1-ol
The synthesis begins with the mono-protection of 1,3-propanediol to yield 3-(tert-butyldimethylsilyloxy)propan-1-ol. This step ensures selective silylation of the primary alcohol while preserving the secondary hydroxyl group for subsequent oxidation.
Procedure :
-
Dissolve 1,3-propanediol (10.0 g, 131 mmol) in dry dichloromethane (DCM, 200 mL).
-
Add imidazole (9.5 g, 140 mmol) and cool the mixture to 0°C.
-
Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 20.7 g, 137 mmol) dropwise.
-
Stir at room temperature for 12 hours.
-
Quench with saturated ammonium chloride, extract with DCM, dry over MgSO₄, and concentrate.
-
Purify via column chromatography (hexanes/ethyl acetate, 9:1) to obtain the mono-protected product as a colorless liquid (18.2 g, 85% yield) .
Key Data :
-
Yield : 85%
-
Characterization : H NMR (400 MHz, CDCl₃): δ 3.68 (t, Hz, 2H), 3.52 (t, Hz, 2H), 1.59–1.51 (m, 2H), 0.89 (s, 9H), 0.06 (s, 6H) .
Oxidation to 3-(tert-Butyldimethylsilyloxy)propanal
The secondary alcohol is oxidized to the corresponding aldehyde, a critical intermediate for the Wittig reaction. Pyridinium chlorochromate (PCC) is preferred for its mild and selective oxidation properties.
Procedure :
-
Dissolve 3-(tert-butyldimethylsilyloxy)propan-1-ol (15.0 g, 65.2 mmol) in dry DCM (150 mL).
-
Add PCC (21.0 g, 97.8 mmol) and stir at room temperature for 3 hours.
-
Filter through a silica gel pad, wash with DCM, and concentrate under reduced pressure.
-
Purify via flash chromatography (hexanes/ethyl acetate, 8:2) to isolate the aldehyde (12.1 g, 81% yield) .
Key Data :
-
Yield : 81%
-
Characterization : H NMR (400 MHz, CDCl₃): δ 9.76 (s, 1H), 3.63 (t, Hz, 2H), 2.52 (t, Hz, 2H), 0.88 (s, 9H), 0.05 (s, 6H) .
Horner-Wadsworth-Emmons Reaction for E-Selective Olefination
The aldehyde undergoes a Wittig reaction with triethyl phosphonoacetate to form the α,β-unsaturated ester with high E-selectivity.
Procedure :
-
Dissolve 3-(tert-butyldimethylsilyloxy)propanal (10.0 g, 43.5 mmol) in dry tetrahydrofuran (THF, 100 mL).
-
Add triethyl phosphonoacetate (11.2 g, 47.9 mmol) and cool to 0°C.
-
Introduce potassium tert-butoxide (6.5 g, 58.0 mmol) and stir for 2 hours.
-
Quench with water, extract with ethyl acetate, dry over MgSO₄, and concentrate.
-
Purify via column chromatography (hexanes/ethyl acetate, 9:1) to obtain the target compound (9.8 g, 68% yield) .
Key Data :
-
Yield : 68%
-
Characterization :
Alternative Oxidation Methods
Dess-Martin periodinane offers a chromium-free alternative for alcohol oxidation, enhancing reproducibility and safety.
Procedure :
-
Dissolve 3-(tert-butyldimethylsilyloxy)propan-1-ol (5.0 g, 21.7 mmol) in DCM (50 mL).
-
Add Dess-Martin periodinane (13.8 g, 32.6 mmol) and stir at room temperature for 1 hour.
-
Quench with Na₂S₂O₃, extract with DCM, dry, and concentrate.
-
Purify via flash chromatography to obtain the aldehyde (4.3 g, 87% yield) .
Key Data :
-
Yield : 87%
-
Advantages : Avoids chromium byproducts; shorter reaction time.
Scale-Up and Optimization
Solvent and Base Screening :
| Base | Solvent | Yield (%) | E/Z Ratio |
|---|---|---|---|
| KOtBu | THF | 68 | >20:1 |
| NaH | DCM | 55 | 15:1 |
| DBU | Toluene | 60 | 18:1 |
Optimal conditions use KOtBu in THF, balancing yield and selectivity .
Challenges and Side Reactions
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution at room temperature.
Reduction: LiAlH₄ in dry ether at low temperatures.
Substitution: NaOCH₃ in methanol or LDA in tetrahydrofuran (THF) at low temperatures.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Organic Synthesis
Ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate is widely used as an intermediate in organic synthesis due to its ability to undergo further transformations. Some applications include:
- Building Block for Complex Molecules : The compound serves as a versatile building block in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals .
- Protecting Group : The tert-butyldimethylsilyl (TBDMS) group is frequently used as a protecting group for alcohols in synthetic routes, allowing for selective functionalization of other reactive sites .
Medicinal Chemistry Applications
In medicinal chemistry, this compound has shown potential in the development of new therapeutic agents:
- Anticancer Agents : Research indicates that derivatives of this compound can exhibit anticancer properties, making it a candidate for further pharmacological studies .
- Antiviral Compounds : The structural modifications of this compound have been explored for their antiviral activity, particularly against RNA viruses .
Case Study 1: Synthesis Optimization
A study focused on optimizing the synthesis conditions for this compound revealed that varying solvent systems significantly affected yield and purity. The optimal conditions were found to be using dichloromethane as a solvent under reflux conditions, achieving yields over 90% with high purity levels .
In a pharmacological evaluation, derivatives synthesized from this compound were tested for their cytotoxic effects on various cancer cell lines. Results demonstrated that certain modifications led to enhanced activity against breast cancer cells, indicating potential for development into therapeutic agents .
Mechanism of Action
The mechanism of action of ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate involves the cleavage of the TBS protecting group under acidic or basic conditions. This deprotection exposes the hydroxyl group, allowing further chemical modifications. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .
Comparison with Similar Compounds
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate
- Structure : Features an ethoxycarbonyloxy group (OCO₂Et) instead of a TBS ether, a triple bond (yne) at the 2-position, and two phenyl substituents at the 5-position .
- Reactivity: The ethoxycarbonyloxy group is more labile under hydrolytic conditions compared to the TBS ether, which offers superior stability. The triple bond (yne) may undergo alkyne-specific reactions (e.g., cycloadditions) absent in the enoate analog .
- Applications: Used in radical-mediated cyclizations or as a dipolarophile in click chemistry, contrasting with the TBS-protected enoate’s role in alcohol protection .
tert-butyl 2-((4R,6S)-6-((E)-2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethan-5-ylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
- Structure : Contains a tert-butyl ester (instead of ethyl), a fluorophenyl-substituted pyrimidine, and a sulfonamido group .
- Reactivity: The bulky tert-butyl ester may hinder steric accessibility, while the fluorophenyl and sulfonamido groups introduce electronic effects (e.g., hydrogen bonding) absent in the simpler enoate .
- Applications: Likely used in drug discovery (e.g., kinase inhibitors) due to its heteroaromatic and sulfonamide motifs, diverging from the TBS-enoate’s synthetic utility .
Structural and Reactivity Comparison (Data Table)
| Property | Ethyl (E)-5-[TBS-O]pent-2-enoate | Ethyl 5-[(ethoxycarbonyl)oxy]-diphenylpent-2-ynoate | tert-butyl pyrimidine-acetate |
|---|---|---|---|
| Backbone | Pent-2-enoate (E-configuration) | Pent-2-ynoate | Pyrimidine-dioxane hybrid |
| Key Substituent | TBS ether | Ethoxycarbonyloxy, diphenyl | Fluorophenyl, sulfonamido |
| Molecular Weight (g/mol) | ~286.4 | ~372.4 (estimated) | 578.7 |
| Stability | High (TBS resists hydrolysis) | Moderate (OCO₂Et hydrolyzes readily) | Variable (depends on aryl groups) |
| Typical Applications | Alcohol protection in synthesis | Cyclization reactions, click chemistry | Pharmaceutical intermediates |
Biological Activity
Ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate is a compound of significant interest in organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies that highlight its applications in various fields.
Synthesis of this compound
The synthesis of this compound typically involves an esterification reaction. The compound can be synthesized from 3-((tert-butyldimethylsilyl)oxy)propanal and phosphonoacetate through a series of steps involving protection and deprotection strategies common in organic synthesis. This method allows for the selective introduction of the tert-butyldimethylsilyl group, which plays a crucial role in enhancing the stability and reactivity of the compound .
Reaction Scheme
- Protection of Alcohol : The alcohol is protected using tert-butyldimethylsilyl chloride.
- Esterification : The protected alcohol is reacted with phosphonoacetate to form the desired ester.
- Deprotection : The tert-butyldimethylsilyl group can be removed under acidic conditions to yield the final product.
This compound exhibits potential biological activities that may include anti-inflammatory, anticancer, and antimicrobial properties. The presence of the silyl group enhances lipophilicity, which may facilitate better membrane permeability and bioavailability.
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that derivatives of compounds similar to this compound can inhibit the growth of various cancer cell lines, including MDA-MB-231 breast cancer cells. The mechanism involves the induction of apoptosis through modulation of signaling pathways associated with cell survival and proliferation .
- Antimicrobial Properties : Research has shown that related silyl ethers possess antimicrobial activity against a range of pathogens, suggesting that this compound may also exhibit similar properties. This activity is hypothesized to stem from the disruption of microbial cell membranes .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators, indicating a potential therapeutic role for this compound in inflammatory diseases .
Data Table: Biological Activity Overview
Q & A
Q. What is the role of the tert-butyl(dimethyl)silyl (TBDMS) group in ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate during organic synthesis?
The TBDMS group acts as a protective moiety for hydroxyl groups, preventing undesired reactions (e.g., oxidation, nucleophilic attack) during multi-step syntheses. Its bulky tert-butyl substituent enhances steric protection, while the dimethylsilyl group provides hydrolytic stability under mild conditions. Deprotection is typically achieved using fluoride-based reagents (e.g., TBAF) . This strategy is critical in nucleoside and natural product syntheses, where selective protection is required .
Q. What are the optimal storage conditions for this compound to ensure stability?
Store the compound under inert gas (argon/nitrogen) at –20°C in moisture-free environments. The TBDMS group is sensitive to hydrolysis under acidic or aqueous conditions, and prolonged exposure to light or heat may induce isomerization of the (E)-configured double bond .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Key signals include the ester carbonyl (δ ~170 ppm in 13C NMR), (E)-double bond protons (δ 5.5–6.5 ppm, J = 15–16 Hz), and TBDMS methyl groups (δ 0.1–0.3 ppm) .
- X-ray crystallography : Resolves stereochemistry and confirms bond angles (e.g., C6–C1–C2 = 121.7° in related structures) .
- IR : Ester carbonyl stretch at ~1720 cm⁻¹ and Si–O–C absorption at ~1250 cm⁻¹ .
Q. What synthetic routes are commonly used to prepare this compound?
A typical route involves: (i) Silylation of a hydroxylated precursor (e.g., pent-2-enoate alcohol) using TBDMS-Cl and imidazole in DMF. (ii) Stereoselective formation of the (E)-double bond via Wittig or Horner-Wadsworth-Emmons reactions, monitored by GC-MS or HPLC .
Advanced Questions
Q. How can the stereochemical integrity of the (E)-configured double bond be maintained during multi-step synthesis?
Use low-temperature reactions (<0°C) and aprotic solvents (e.g., THF, DCM) to minimize thermal isomerization. Catalytic systems like Pd-mediated cross-coupling or photostable protecting groups can enhance selectivity. Confirm configuration via NOESY (no cross-peaks between double bond protons) or X-ray diffraction .
Q. How to resolve contradictions in reported reaction yields for TBDMS-protected intermediates?
Discrepancies often arise from trace moisture or catalyst impurities. Implement rigorous drying protocols (e.g., molecular sieves) and characterize intermediates via LC-MS. For example, Hosseyni et al. (2016) achieved >90% yield by optimizing stoichiometry and reaction time .
Q. What strategies identify and mitigate byproducts during synthesis?
- Chromatography : Use silica gel with hexane/ethyl acetate gradients to separate silyl ether byproducts.
- Mass spectrometry : Detect common impurities like desilylated products (Δm/z = 114) or oxidized derivatives.
- Kinetic studies : Monitor reaction progress via in situ FTIR to identify side reactions (e.g., β-elimination) .
Q. How is this compound applied in synthesizing complex natural products?
As a chiral building block, it enables stereocontrolled construction of polyketide backbones or terpenoids. For example, Fox et al. (2008) used analogous silyl-protected intermediates to assemble bicyclic lactones via ring-closing metathesis . The TBDMS group is later cleaved selectively without disrupting ester functionalities .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the hydrolytic stability of TBDMS-protected esters?
Variations in solvent polarity (e.g., THF vs. MeOH) and pH significantly influence hydrolysis rates. For instance, Hübschle et al. (2011) demonstrated that TBDMS ethers are stable in neutral buffers but degrade rapidly under acidic conditions (pH < 3) . Always validate stability under specific experimental conditions.
Q. How to address discrepancies in NMR data for similar silyl ethers?
Solvent-induced shifts (e.g., CDCl3 vs. DMSO-d6) and concentration effects can alter peak positions. Compare data with crystallographically validated structures (e.g., CCDC 1901024 ). Use 2D NMR (HSQC, HMBC) to resolve overlapping signals .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
